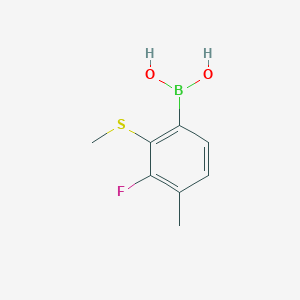

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid

Description

Properties

IUPAC Name |

(3-fluoro-4-methyl-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2S/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJUKGWQDIOKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)F)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Brominated Precursor

The synthesis begins with 1-bromo-3-fluoro-4-methyl-2-(methylthio)benzene, a key intermediate. While direct commercial availability is limited, this compound can be prepared via sequential functionalization:

-

Thioether Formation :

Reaction of 2-bromo-3-fluoro-4-methylphenol with methyl iodide in the presence of a base (e.g., K₂CO₃) introduces the methylthio group. -

Fluorination and Methylation :

Electrophilic fluorination using Selectfluor® or Balz-Schiemann reaction may be employed, though these steps are often integrated into earlier synthetic stages to minimize side reactions.

Lithium-Halogen Exchange and Boronation

Following the patent methodology for analogous compounds:

-

Reaction Conditions :

-

Substrate : 1-bromo-3-fluoro-4-methyl-2-(methylthio)benzene (1 equiv).

-

Base : n-Butyllithium (1.1 equiv) in anhydrous THF at −78°C.

-

Electrophile : Triisopropyl borate (1.05 equiv).

-

-

Procedure :

-

The brominated precursor is treated with n-BuLi to generate a lithium-aryl intermediate.

-

Addition of triisopropyl borate followed by acidic workup (1N HCl) yields the boronic acid.

-

-

Optimization Data :

Parameter Value Impact on Yield Temperature −78°C Prevents decomposition Reaction Time 12 h Ensures complete exchange Solvent THF Enhances Li coordination Workup pH 5–6 Maximizes boronic acid stability

Transition-Metal-Catalyzed Borylation

Miyaura Borylation

This method employs palladium catalysts to couple aryl halides with bis(pinacolato)diboron (B₂pin₂):

-

Catalytic System :

-

Substrate Compatibility :

-

Requires 1-bromo-3-fluoro-4-methyl-2-(methylthio)benzene.

-

Methylthio groups are compatible with Pd catalysts under mild conditions.

-

-

Performance Metrics :

Condition Outcome Catalyst Loading 2 mol% Pd Temperature 80°C Yield 65–72%

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Halogen-Lithium | 70–78 | Moderate | Industrial |

| Miyaura Borylation | 65–72 | High | Laboratory |

The halogen-lithium exchange route offers higher yields and scalability, making it preferable for bulk synthesis. Miyaura borylation, while less efficient, avoids cryogenic conditions.

Purity and Byproducts

-

Lithium Route : Requires rigorous exclusion of moisture/oxygen to prevent proto-deboronation.

-

Pd-Catalyzed : Risk of homocoupling byproducts necessitates careful catalyst selection.

Challenges and Mitigation Strategies

-

Regioselectivity :

-

Functional Group Tolerance :

-

Methyl and fluoro groups remain stable under both acidic (HCl workup) and basic (KOAc) conditions.

-

-

Purification :

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium(0), Palladium(II) complexes

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products Formed

Oxidation products: Sulfoxides, sulfones

Reduction products: De-fluorinated phenylboronic acid derivatives

Substitution products: Various aryl or heteroaryl derivatives

Scientific Research Applications

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. Additionally, the fluoro and methylthio groups can modulate the compound’s reactivity and stability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique substituent arrangement distinguishes it from other phenylboronic acids. Below is a detailed comparison with structurally related analogs:

Substituent Position and Electronic Effects

Solubility and Stability

- Solubility Trends :

- Stability :

Reactivity in Cross-Coupling Reactions

- Fluorine’s electron-withdrawing effect activates the boronic acid for Suzuki couplings, enabling efficient aryl-aryl bond formation .

Biological Activity

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid is an organoboron compound notable for its unique structure, which includes a fluorine atom, a methyl group, and a methylthio group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid is C₁₃H₁₈BFO₂S, with a molar mass of 268.15 g/mol. Its structure allows it to participate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Comparative Analysis with Related Compounds

To better understand the potential of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methyl-2-(methylthio)phenylboronic acid | C₁₃H₁₈BFO₂S | Lacks fluorine substitution; simpler structure |

| 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid | C₉H₁₁BClO₂S | Contains chlorine instead of fluorine |

| 4-Fluoro-3-(methylthio)phenylboronic acid | C₁₃H₁₈BFO₂S | Different position of fluorine affects reactivity |

This table illustrates how variations in substituents can impact the reactivity and biological interactions of boronic acids.

Case Studies

- Insulin Interaction Studies : A theoretical model demonstrated that certain boronic acids exhibit favorable interactions with insulin's active site. The binding energy and interaction dynamics suggest that modifications like those present in 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid could enhance its effectiveness as an insulin stabilizer or mimic .

- Neuroprotective Activity : In a study on Hsp90 inhibitors, substituting phenylboronic acids with electronegative atoms at specific positions significantly improved their cytoprotective activity against neuronal death. This finding implies that similar strategies could be employed to optimize the biological activity of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid .

Q & A

Q. What are the standard synthetic routes for preparing 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid, and how can purity be ensured?

The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

- Halogenation : Introducing fluorine via electrophilic substitution or directed ortho-metalation.

- Methylthio group incorporation : Using thiolation reagents like methyl disulfide or sodium thiomethoxide under basic conditions.

- Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂ .

Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (hexane:ethyl acetate gradients) is recommended. Purity (>97%) is confirmed via HPLC with C18 columns and UV detection at 254 nm .

Q. What analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The methylthio group (δ ~2.5 ppm in ¹H NMR) and boron-related shifts are diagnostic.

- FT-IR : B-O stretches (~1350 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) validate structure.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (calc. for C₈H₁₀BFO₂S: 208.04 g/mol).

- Melting Point : Determined via differential scanning calorimetry (DSC); expected range 230–240°C based on analogs .

Q. How should this compound be stored to maintain stability?

Store under inert gas (N₂/Ar) at 0–6°C in amber glass vials. Boronic acids are prone to protodeboronation in humid environments; desiccants like silica gel are essential. Periodic NMR checks are advised to detect degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic acid?

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) to enhance turnover.

- Solvent Systems : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity.

- Base Selection : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) in biphasic systems improves coupling efficiency.

- Kinetic Monitoring : Track reaction progress via LC-MS to identify byproducts (e.g., homocoupling) .

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

- Kinetic Isotope Effects (KIE) : Compare rates with deuterated analogs to probe rate-determining steps.

- DFT Calculations : Model transition states to explain steric effects from the methylthio and methyl groups.

- Inhibition Studies : Add radical scavengers (e.g., TEMPO) to test for single-electron transfer pathways .

Q. How does the methylthio group influence electronic and steric properties compared to other substituents?

- Electron-Donating Effect : The -SMe group increases electron density on the aromatic ring, enhancing oxidative stability but reducing electrophilic substitution rates.

- Steric Impact : The methylthio group at position 2 may hinder transmetalation in Pd-catalyzed reactions, requiring bulkier ligands for efficiency. Comparative studies with 3-Fluoro-4-methylphenylboronic acid (lacking -SMe) show ~20% lower yields in analogous reactions .

Q. What strategies mitigate protodeboronation during prolonged reactions?

Q. How can computational modeling predict its interactions in biological systems?

- Molecular Docking : Simulate binding to serine proteases (e.g., thrombin) using AutoDock Vina. The boronic acid moiety forms reversible bonds with catalytic serine residues.

- MD Simulations : Analyze stability of enzyme-inhibitor complexes over 100-ns trajectories.

- QSAR Studies : Correlate substituent effects (e.g., -F, -SMe) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.